N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-chlorobenzenamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzothiazine ring structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide stands out due to its unique benzothiazine core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-1-2-6-12(11)17-15(19)18-9-10-20-14-8-4-3-7-13(14)18/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWZMZMNRDQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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